molecular formula C18H18N4O2 B2787108 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034266-81-2

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide

Cat. No. B2787108
CAS RN: 2034266-81-2
M. Wt: 322.368
InChI Key: PABACNJKQGQZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on immune cells, and its activation leads to immune suppression. CPI-444 has been shown to enhance anti-tumor immune responses by blocking the adenosine A2A receptor, which is often upregulated in the tumor microenvironment. In

Mechanism of Action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide blocks the adenosine A2A receptor, which is often upregulated in the tumor microenvironment. Activation of this receptor leads to immune suppression by inhibiting the function of T cells and natural killer cells. By blocking this receptor, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide enhances anti-tumor immune responses and improves the efficacy of other immunotherapies.
Biochemical and physiological effects:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been shown to have a favorable safety profile in preclinical studies and clinical trials. In preclinical studies, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint inhibitors. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been well-tolerated and has shown promising anti-tumor activity as a monotherapy and in combination with other immunotherapies.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is its ability to enhance anti-tumor immune responses and improve the efficacy of other immunotherapies. However, one limitation is that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is a small molecule inhibitor that targets a specific receptor, which may limit its efficacy in certain types of cancer.

Future Directions

For N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide include evaluating its efficacy in combination with other immunotherapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further research is needed to determine the optimal dosing and scheduling of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide in different types of cancer. Finally, the development of biomarkers to predict response to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide may help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide involves several steps, including the formation of the pyridazine ring, the indole ring, and the carboxamide group. The pyridazine ring is formed by the reaction of 2,6-dichloropyridazine with ethyl 2-bromoacetate, followed by the addition of cyclopropylamine. The indole ring is formed by the reaction of 5-bromoindole with sodium hydride, followed by the addition of the pyridazine intermediate. The carboxamide group is formed by the reaction of the indole intermediate with 5-aminonicotinic acid, followed by the addition of tert-butyl carbazate and subsequent deprotection.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been extensively studied in preclinical models of cancer, and several clinical trials are currently ongoing. In preclinical studies, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide has been shown to enhance anti-tumor immune responses and improve the efficacy of immune checkpoint inhibitors. In clinical trials, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide is being evaluated as a monotherapy and in combination with other immunotherapies in various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17-6-5-16(12-1-2-12)21-22(17)10-9-20-18(24)14-3-4-15-13(11-14)7-8-19-15/h3-8,11-12,19H,1-2,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABACNJKQGQZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-5-carboxamide

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